molecular formula C10H14ClNO B8186495 (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride

Cat. No.: B8186495
M. Wt: 199.68 g/mol
InChI Key: ZUIXPTOKLAIUMT-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is structurally related to benzoxepin derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the nucleophilic addition of 6,11-dihydrodibenzo[b,e]oxepin-11-one with 3-chloropropyl-tert-butyl ether in the presence of magnesium powder and tetrahydrofuran (THF) as a solvent . The resulting intermediate undergoes elimination and nucleophilic substitution reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2,3,4,5-Tetrahydro-benzo[b]oxepin-5-ylamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

Properties

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9H,3,5,7,11H2;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIXPTOKLAIUMT-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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